Reduced Lipophilicity (LogP) of Tetrahydropyran-Containing Amino Acids Relative to Cyclohexyl Isosteres
The tetrahydropyran (oxane) moiety lowers the overall lipophilicity of amino acid derivatives compared to their cyclohexane counterparts. This reduction in logP enhances aqueous solubility and can improve drug-like properties such as oral bioavailability and reduced non-specific binding [1]. The oxygen atom within the saturated six-membered ring introduces polarity and hydrogen bond acceptor capacity, which cyclohexane lacks.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Tetrahydropyran ring LogP ~0.89–0.95 |
| Comparator Or Baseline | Cyclohexane ring LogP ~3.40–3.46 [2] |
| Quantified Difference | ΔLogP ≈ 2.5 (approximately 316-fold difference in partition coefficient) |
| Conditions | Octanol-water partition coefficient; in silico prediction for the heterocyclic core structures. |
Why This Matters
Lower lipophilicity correlates with improved solubility and reduced off-target binding, making the compound advantageous for developing orally bioavailable or CNS-penetrant peptide therapeutics.
- [1] Li, J., et al. (2021). Tetrahydropyrans. In Drug Discovery with Privileged Building Blocks (pp. 31-52). CRC Press. View Source
- [2] FoodB. (2010). Compound Cyclohexane (FDB000761). View Source
